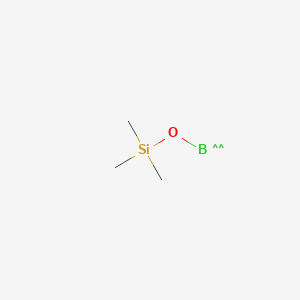
Trimethylsilyloxyborane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyloxyborane is an organosilicon compound characterized by the presence of a trimethylsilyl group bonded to a boron atom through an oxygen atom. This compound is notable for its unique chemical properties and its utility in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trimethylsilyloxyborane can be synthesized through several methods. One common approach involves the reaction of trimethylsilyl chloride with a boron-containing compound under controlled conditions. For instance, the reaction of trimethylsilyl chloride with sodium borohydride in the presence of a suitable solvent can yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction environments, such as inert atmospheres, can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: Trimethylsilyloxyborane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids or borates.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce a variety of organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
Trimethylsilyloxyborane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: It can be employed in the synthesis of biologically active molecules.
Medicine: Its derivatives are explored for potential therapeutic applications.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which trimethylsilyloxyborane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The pathways involved often include the formation of intermediate complexes that facilitate the desired chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Trimethylsilyloxyborane can be compared with other similar compounds, such as:
Trimethylsilyl chloride: Used in similar substitution reactions but lacks the boron component.
Trimethylsilyl cyanide: Utilized in organic synthesis but has different reactivity due to the presence of the cyanide group.
Trimethylsilyl trifluoromethanesulfonate: Known for its strong electrophilic properties.
The uniqueness of this compound lies in its ability to participate in a diverse array of chemical reactions, making it a versatile reagent in both research and industrial applications.
Eigenschaften
CAS-Nummer |
920033-99-4 |
|---|---|
Molekularformel |
C3H9BOSi |
Molekulargewicht |
100.00 g/mol |
InChI |
InChI=1S/C3H9BOSi/c1-6(2,3)5-4/h1-3H3 |
InChI-Schlüssel |
RNMIZTZHXJRWFT-UHFFFAOYSA-N |
Kanonische SMILES |
[B]O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















